2-phenyl-6-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10F3N |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-7-6-11-8-13(19-14(11)9-12)10-4-2-1-3-5-10/h1-9,19H |
InChI Key |
ZVXGTNICAFZWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 6 Trifluoromethyl 1h Indole and Its Analogs
General Strategies for the Construction of the Indole (B1671886) Ring System
The formation of the indole nucleus is a foundational step in the synthesis of 2-phenyl-6-(trifluoromethyl)-1H-indole. Chemists have developed a range of methods, from classic acid-catalyzed cyclizations to modern transition-metal-catalyzed processes, to efficiently construct this bicyclic aromatic system.
Cyclization Reactions for Indole Formation
Cyclization reactions represent one of the oldest and most reliable approaches to indole synthesis. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone method. minia.edu.egthermofisher.comwikipedia.org
Fischer Indole Synthesis: This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.comalfa-chemistry.com For the synthesis of a 2-phenyl-substituted indole, acetophenone (B1666503) or a related ketone would be a suitable starting material. The reaction proceeds through several key steps:
Formation of the phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone. alfa-chemistry.com
Tautomerization of the hydrazone to its enamine form. wikipedia.org
A minia.edu.egminia.edu.eg-sigmatropic rearrangement (a type of electrocyclic reaction) that breaks the N-N bond and forms a new C-C bond. byjus.com
The resulting diimine intermediate undergoes rearomatization.
An intramolecular cyclization occurs where the nucleophilic amine attacks the imine carbon.
Finally, the elimination of an ammonia (B1221849) molecule from the resulting aminoindoline yields the aromatic indole ring. minia.edu.egwikipedia.org
The choice of acid catalyst is broad, encompassing Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com
| Reaction | Starting Materials | Key Features | Catalyst |
| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde or Ketone | One-pot synthesis possible, versatile for substituted indoles. thermofisher.combyjus.com | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃). wikipedia.org |
Transition Metal-Catalyzed Annulation and Cross-Coupling Approaches
Modern organic synthesis has increasingly relied on transition-metal catalysis to forge complex molecular architectures with high efficiency and selectivity. The synthesis of indoles has greatly benefited from these advancements, with palladium-catalyzed reactions being particularly prominent.
Larock Indole Synthesis: Developed by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction is highly versatile for preparing 2,3-disubstituted indoles. ub.edu To obtain a 2-phenyl substituted indole, an alkyne bearing a phenyl group would be used.
The catalytic cycle of the Larock synthesis generally proceeds as follows:
Reduction of the palladium(II) precursor to the active palladium(0) species.
Oxidative addition of the ortho-iodoaniline to the Pd(0) catalyst. ub.edu
Coordination of the alkyne to the resulting arylpalladium(II) complex.
Regioselective migratory insertion of the alkyne into the aryl-palladium bond. wikipedia.org
An intramolecular attack by the nitrogen atom displaces the halide, forming a six-membered palladacycle.
Reductive elimination from this intermediate forms the indole ring and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgub.edu
This method offers excellent regioselectivity and generally provides good to excellent yields. ub.edu Modifications to the original protocol, such as the use of different ligands and bases, have further expanded its scope and applicability, even allowing for the use of ortho-bromoanilines. rsc.orgnih.gov
| Reaction | Starting Materials | Key Features | Catalyst System |
| Larock Indole Synthesis | ortho-haloaniline (e.g., o-iodoaniline), Disubstituted Alkyne | High regioselectivity for 2,3-disubstituted indoles. wikipedia.orgub.edu | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Base (e.g., K₂CO₃), Ligands (optional). synarchive.comub.edu |
Regioselective Introduction of Substituents
The synthesis of this compound requires not only the formation of the indole core but also the precise placement of the phenyl group at the C-2 position and the trifluoromethyl group at the C-6 position. This can be achieved either by using pre-functionalized starting materials in a core synthesis reaction or by functionalizing the indole scaffold after its formation.
Selective C-2 Phenylation Strategies
The introduction of a phenyl group at the C-2 position of the indole ring is a key transformation. This can be accomplished directly during the indole ring construction.
In the Fischer indole synthesis , the use of a phenyl-substituted ketone, such as acetophenone, with 4-(trifluoromethyl)phenylhydrazine (B1295192) will directly yield the this compound structure after cyclization. The phenyl group of the ketone becomes the C-2 substituent of the resulting indole.
Similarly, in the Larock indole synthesis , employing an alkyne such as 1-phenyl-1-propyne (B1211112) with 2-iodo-4-(trifluoromethyl)aniline will lead to the formation of an indole with a phenyl group at the C-2 position. The regioselectivity of the alkyne insertion dictates the final positions of the substituents. wikipedia.org
Alternatively, direct C-H arylation of a pre-formed 6-(trifluoromethyl)-1H-indole can be achieved using transition-metal catalysis, although this approach requires careful optimization to ensure selectivity for the C-2 position over other positions on the indole ring.
Directed C-6 Trifluoromethylation Approaches
Introducing a trifluoromethyl (CF₃) group onto an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's properties. For the synthesis of this compound, the CF₃ group can be introduced by starting with a trifluoromethyl-substituted aniline (B41778) or phenylhydrazine. For instance, using 4-(trifluoromethyl)phenylhydrazine in a Fischer indole synthesis with acetophenone directly installs the trifluoromethyl group at the C-6 position of the final indole product.
Direct C-H trifluoromethylation of a 2-phenyl-1H-indole precursor is a more modern approach. This typically involves a transition-metal catalyst or photoredox catalysis to generate a trifluoromethyl radical from a suitable source, which then adds to the electron-rich indole ring. acs.orgmdpi.com Achieving regioselectivity for the C-6 position can be challenging and often depends on the directing effects of the existing substituents and the specific reaction conditions employed. researchgate.net
Electrophilic trifluoromethylation has emerged as a powerful method for incorporating the CF₃ group. These reactions utilize reagents that act as a source of an electrophilic "CF₃⁺" equivalent, which reacts with nucleophiles such as electron-rich aromatic rings. researchgate.net
A variety of electrophilic trifluoromethylating reagents have been developed, many of which are based on hypervalent iodine or chalcogens. researchgate.net These reagents offer an alternative to methods that rely on generating trifluoromethyl radicals or using nucleophilic trifluoromethyl sources.
Prominent examples of these reagents include:
Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that are widely used and commercially available. researchgate.net
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are also effective electrophilic CF₃ sources. researchgate.net
Selectfluor®: While primarily known as an electrophilic fluorinating agent, it can be used in certain methodologies to achieve trifluoromethylation. acs.org
Other N-F Reagents: Compounds containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI), are effective electrophilic fluorinating agents and are part of the broader class of electrophilic reagents used in fluorine chemistry. wikipedia.org
These reagents react with the indole nucleus, typically under conditions that promote electrophilic aromatic substitution. The inherent reactivity of the indole ring often favors substitution at the C-3 position, so directing the trifluoromethylation specifically to the C-6 position requires strategic blocking of other sites or the use of specialized catalytic systems.
| Reagent Class | Example Reagent Name | Description |
| Hypervalent Iodine | Togni's Reagent I (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | A stable, crystalline solid used as an electrophilic CF₃ source. researchgate.net |
| Sulfonium Salts | Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) | A salt that delivers an electrophilic trifluoromethyl group. researchgate.net |
| N-F Reagents | Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | Primarily an electrophilic fluorinating agent, but its reactivity is relevant to the field. acs.org |
| Sulfonimides | N-Fluorobenzenesulfonimide (NFSI) | An N-F reagent used for electrophilic fluorination. wikipedia.org |
Derivatization and Scaffold Modification
Further functionalization of the this compound scaffold is essential for exploring structure-activity relationships in drug discovery programs. Derivatization can occur at the indole nitrogen (N-1) or through further substitution on the phenyl and indole rings.
Functionalization of the Indole Nitrogen (N-1)
The N-H proton of the indole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation.
N-Alkylation: A variety of alkyl groups can be introduced at the N-1 position. This is typically achieved by treating the indole with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has also been reported as an efficient method.
N-Arylation: The introduction of an aryl group at the N-1 position is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand, is a widely used method for N-arylation of indoles with aryl halides or triflates. organic-chemistry.org Copper-catalyzed Ullmann condensation is another classical and effective method for N-arylation of indoles. acs.org
The following table provides examples of catalysts and reagents used for the N-functionalization of indoles.
| Reaction Type | Catalyst/Reagent | Electrophile | Solvent |
| N-Alkylation | NaH / KOH | Alkyl halide | DMF, THF |
| N-Alkylation | Copper(I) iodide / tri(p-tolyl)phosphine | N-Tosylhydrazone | Dioxane |
| N-Arylation | Pd2(dba)3 / Bulky phosphine ligand | Aryl halide/triflate | Toluene, Dioxane |
| N-Arylation | Copper(I) iodide / Diamine ligand | Aryl halide | Dioxane |
Strategies for Further Substitution on the Phenyl and Indole Rings
Further substitution on the aromatic rings of this compound is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution on the Indole Ring: The indole nucleus is an electron-rich aromatic system, and electrophilic substitution is a common method for its functionalization. The most nucleophilic position on the indole ring is C3. Therefore, electrophilic reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C3 position.
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for the regioselective halogenation of the C3 position of indoles.
Nitration: Nitration of indoles can be achieved using various nitrating agents. The reaction conditions need to be carefully controlled to avoid side reactions due to the sensitivity of the indole ring to strong acids.
Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position can be accomplished using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4). nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings: The regioselectivity of electrophilic substitution on the two benzene rings of this compound is influenced by the directing effects of the substituents.
On the C2-Phenyl Ring: The C2-phenyl group can undergo electrophilic aromatic substitution. The indole moiety at the C1 position of the phenyl ring will act as an ortho-, para-directing group. Therefore, electrophiles are expected to add to the ortho and para positions of the C2-phenyl ring.
Modern C-H Functionalization and Cross-Coupling Reactions: In addition to classical electrophilic substitution, modern catalytic methods such as direct C-H activation and cross-coupling reactions offer powerful tools for the selective functionalization of the indole scaffold. For instance, if a halogen atom is introduced onto either of the benzene rings, it can serve as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide variety of substituents.
The table below outlines the expected regioselectivity for electrophilic substitution on the different rings of the target molecule.
| Ring | Position of Substitution | Directing Group(s) | Expected Major Product(s) |
| Indole (Pyrrole part) | C3 | Indole nucleus | 3-substituted product |
| Indole (Benzene part) | C4, C5, C7 | Pyrrole (B145914) fusion (ortho, para-directing), CF3 (meta-directing) | Mixture of isomers, with C5 and C7 being electronically favored by the CF3 group. |
| C2-Phenyl Ring | ortho, para | Indole moiety (ortho, para-directing) | ortho- and para-substituted products |
Reaction Mechanisms and Mechanistic Studies of 2 Phenyl 6 Trifluoromethyl 1h Indole
Elucidation of Key Reaction Pathways in Indole (B1671886) Functionalization
The functionalization of the indole core in 2-phenyl-6-(trifluoromethyl)-1H-indole is a nuanced process, with the substitution pattern significantly directing the course of chemical transformations. The presence of a phenyl group at the C2 position and a trifluoromethyl group at the C6 position introduces a complex interplay of electronic and steric effects that dictate the preferred reaction pathways.
Detailed Mechanisms of C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. rsc.org For indoles, C-H functionalization can occur at various positions, with the regioselectivity being highly dependent on the reaction conditions and the electronic nature of the indole substrate. nih.gov In the case of this compound, the C3 position of the pyrrole (B145914) ring is the most nucleophilic and generally the most reactive site for electrophilic substitution. However, functionalization of the less reactive C-H bonds on the benzene (B151609) ring (C4, C5, and C7) presents a greater challenge due to the deactivating effect of the trifluoromethyl group. nih.gov
Transition-metal-catalyzed C-H activation provides a versatile strategy to achieve regioselective functionalization. nih.govresearchgate.net The mechanism of these reactions often involves the coordination of a transition metal catalyst, such as palladium, rhodium, or cobalt, to the indole. nih.govchemistryviews.org The regioselectivity can be controlled by the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond. researchgate.netnih.gov For instance, a directing group at the N1 position can facilitate functionalization at the C2 or C7 positions. In the absence of a directing group, the inherent reactivity of the indole nucleus and the electronic bias from the substituents will govern the site of functionalization. Theoretical studies on transition-metal-catalyzed C-H functionalization of indoles have shown that when the C-H activation step is rate-determining, functionalization tends to occur on the benzene ring (C4 or C7). Conversely, if another step is rate-determining, the C2 position is often favored. nih.gov
For this compound, C-H functionalization at the C3 position would likely proceed through a classical electrophilic aromatic substitution mechanism. Functionalization at the C4, C5, or C7 positions would likely require more forcing conditions or the use of transition metal catalysis, potentially with a directing group to overcome the deactivating effect of the C6-trifluoromethyl group.
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalyst and reagents is paramount in controlling the selectivity of C-H functionalization reactions of indoles. chim.it In transition-metal-catalyzed processes, the nature of the metal, the ligands, and the additives can all influence the outcome of the reaction. For example, cobalt-catalyzed C-H functionalization has been shown to be effective for the C2-functionalization of indoles under mild conditions. chemistryviews.org
The selectivity of these reactions is often governed by the formation of a key intermediate, such as a metallacycle. chemistryviews.org The stability and reactivity of this intermediate will determine the subsequent bond-forming steps. The electronic properties of the substituents on the indole ring play a crucial role in this process. Electron-withdrawing groups, such as the trifluoromethyl group at C6, can make the C-H bonds on the benzene ring less susceptible to activation.
The table below summarizes the general role of different components in controlling selectivity in indole C-H functionalization, which can be extrapolated to this compound.
| Component | Role in Selectivity |
| Transition Metal Catalyst | The nature of the metal (e.g., Pd, Rh, Co) influences the mechanism and preferred site of C-H activation. |
| Ligands | Steric and electronic properties of ligands can control access to the metal center and fine-tune its reactivity, thereby influencing regioselectivity. |
| Directing Groups | Covalently attached directing groups can force the reaction to occur at a specific, otherwise unreactive, C-H bond by positioning the catalyst in close proximity. researchgate.netnih.gov |
| Oxidants/Additives | Can be crucial for catalyst turnover and can also influence the regioselectivity of the reaction. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby impacting the reaction pathway. |
Electronic and Steric Influences on Reactivity
The reactivity of this compound is profoundly shaped by the electronic and steric properties of its constituent phenyl and trifluoromethyl groups.
Impact of the Trifluoromethyl Group on Indole Ring Activation and Reactivity
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org When positioned at the C6 position of the indole ring, the CF3 group significantly deactivates the benzene portion of the molecule towards electrophilic attack. This deactivation arises from the inductive effect of the CF3 group, which withdraws electron density from the aromatic system.
The presence of the CF3 group also influences the acidity of the N-H proton of the indole. The electron-withdrawing nature of the CF3 group stabilizes the corresponding indolyl anion, making the N-H proton more acidic compared to unsubstituted indole. This increased acidity can be a factor in reactions that involve deprotonation of the indole nitrogen.
Furthermore, the CF3 group can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the indole. Theoretical studies on substituted anilines and other aromatic systems have shown that the CF3 group lowers the energy of both the HOMO and LUMO. researchgate.net This lowering of the orbital energies can impact the molecule's reactivity in various reactions, including cycloadditions and photochemical processes.
Role of the Phenyl Group in Directing Reactions and Stabilizing Intermediates
The phenyl group at the C2 position of the indole ring exerts both steric and electronic effects. Sterically, the phenyl group can hinder the approach of reagents to the C3 position and the N1 position of the indole. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at less hindered positions.
Electronically, the phenyl group can participate in conjugation with the indole ring. Depending on the reaction type, it can act as either an electron-donating or electron-withdrawing group through resonance. This can influence the electron density at various positions of the indole ring and stabilize charged intermediates. For example, in electrophilic substitution reactions at the C3 position, the phenyl group can help to stabilize the positive charge in the resulting sigma complex through resonance.
The interplay between the electron-withdrawing C6-trifluoromethyl group and the C2-phenyl group creates a unique electronic environment within the this compound molecule, leading to a complex reactivity profile that can be exploited for selective chemical transformations.
Intramolecular Rearrangements and Cycloaddition Reactions Involving Indole Derivatives
Indole derivatives are known to participate in a variety of intramolecular rearrangements and cycloaddition reactions, leading to the formation of complex polycyclic structures. While specific examples involving this compound are not extensively documented, the reactivity of related indole systems can provide insights into its potential transformations.
Intramolecular cyclization of substituted indoles can be a powerful method for the synthesis of fused-ring systems. For instance, 2-aryl indoles bearing a nucleophile on the nitrogen atom can undergo intramolecular N-nucleophilic cyclization to afford polycyclic indolines. nih.gov Similarly, intramolecular cyclization of o-alkynyl arylamines can lead to the formation of poly-functionalized indoles. mdpi.com Derivatives of this compound with appropriate functional groups could potentially undergo similar intramolecular cyclization reactions to generate novel heterocyclic scaffolds.
Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental transformations for the construction of six-membered rings. wikipedia.org The indole nucleus can act as a diene or a dienophile depending on the substitution pattern and the reaction partner. The electron-deficient nature of the benzene ring in this compound, due to the CF3 group, might enhance its reactivity as a dienophile in certain cycloaddition reactions. Conversely, the pyrrole ring could potentially act as a diene. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly useful for constructing complex polycyclic systems. masterorganicchemistry.com
The table below provides a hypothetical overview of potential intramolecular reactions for functionalized derivatives of this compound, based on known reactivity patterns of other indole derivatives.
| Reaction Type | Potential Substrate Derivative | Expected Product Type |
| Intramolecular Heck Reaction | 2-phenyl-6-(trifluoromethyl)-1-(2-halophenyl)-1H-indole | Fused polycyclic indole |
| Intramolecular Friedel-Crafts Acylation | 3-(3-carboxypropyl)-2-phenyl-6-(trifluoromethyl)-1H-indole | Tetracyclic ketone |
| Intramolecular Diels-Alder Reaction | N-alkenyl-2-phenyl-6-(trifluoromethyl)-1H-indole | Fused polycyclic indole with a new six-membered ring |
| [3+2] Cycloaddition | This compound with a 1,3-dipole | Fused pyrrolidino-indole system |
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structural framework of 2-phenyl-6-(trifluoromethyl)-1H-indole. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's connectivity and electronic environment can be constructed.
Proton (¹H) NMR for Aromatic and Heterocyclic Protons
Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the phenyl substituent, and the N-H proton of the indole. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum, with their splitting patterns revealing their substitution pattern. Similarly, the protons on the trifluoromethyl-substituted benzene (B151609) ring of the indole core would exhibit characteristic shifts and couplings. The N-H proton of the indole ring is often observed as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Indole N-H | 8.5 - 9.5 | br s | - |
| Phenyl Protons (ortho) | 7.6 - 7.8 | d | ~ 7-8 |
| Phenyl Protons (meta, para) | 7.2 - 7.5 | m | - |
| Indole H-3 | 6.8 - 7.0 | s | - |
| Indole H-4 | 7.8 - 8.0 | d | ~ 8-9 |
| Indole H-5 | 7.3 - 7.5 | d | ~ 8-9 |
| Indole H-7 | 7.7 - 7.9 | s | - |
Note: The above data is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.
Carbon (¹³C) NMR for Backbone Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The quaternary carbons, such as the carbon bearing the trifluoromethyl group and the carbons at the fusion of the two rings in the indole nucleus, can be distinguished from the protonated carbons. The signals for the carbons of the phenyl group and the indole ring would appear in the aromatic region of the spectrum. The trifluoromethyl group's carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Indole C-2 | 138 - 142 |
| Indole C-3 | 100 - 105 |
| Indole C-3a | 128 - 132 |
| Indole C-4 | 120 - 124 |
| Indole C-5 | 122 - 126 |
| Indole C-6 | 125 - 129 (q) |
| Indole C-7 | 115 - 119 |
| Indole C-7a | 135 - 139 |
| Phenyl C-1' | 130 - 134 |
| Phenyl C-2', C-6' | 128 - 131 |
| Phenyl C-3', C-5' | 127 - 130 |
| Phenyl C-4' | 129 - 132 |
| Trifluoromethyl Carbon (CF₃) | 120 - 125 (q) |
Note: The above data is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary. 'q' denotes a quartet multiplicity.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
Fluorine-19 NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the CF₃ group and can be influenced by the electronic nature of the indole ring. This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl substituent.
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Assignment | Predicted Chemical Shift (ppm) |
| -CF₃ | -60 to -65 |
Note: The above data is predictive and referenced against a standard such as CFCl₃. Actual experimental values may vary.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The FTIR spectrum would be expected to display a characteristic absorption band for the N-H stretching vibration of the indole ring, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the 1100-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would also show characteristic bands for the aromatic ring vibrations.
Interactive Data Table: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |
Note: The above data is predictive. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption bands in the ultraviolet region. These absorptions correspond to π → π* electronic transitions within the conjugated indole and phenyl ring systems. The position of the absorption maxima (λmax) can be influenced by the substitution pattern on the indole ring. The trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption bands compared to the unsubstituted 2-phenylindole (B188600). Further photophysical analysis could involve measuring the fluorescence emission spectrum to understand the molecule's behavior upon excitation with UV light.
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) |
| π → π* | 250 - 350 |
Note: The above data is predictive. Actual experimental values may vary depending on the solvent used.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₁₅H₁₀F₃N). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z (Exact Mass) |
| [M]+• (Molecular Ion) | 261.0765 |
| [M-H]+ | 260.0687 |
| [M-CF₃]+ | 192.0813 |
Note: The above data represents calculated exact masses for the given chemical formula.
X-ray Crystallography for Three-Dimensional Structural Elucidation and Supramolecular Assembly
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, which govern the supramolecular assembly of molecules in the crystalline lattice.
A comprehensive search of crystallographic databases and the scientific literature did not yield a specific single-crystal X-ray diffraction study for the compound this compound. While crystallographic data exists for a variety of substituted indole derivatives, including those with phenyl or trifluoromethyl groups, the specific structural elucidation for this particular isomer is not publicly available at present.
For context, X-ray diffraction studies on closely related indole-containing molecules have provided valuable insights into their solid-state structures. For instance, studies on other trifluoromethylated indole derivatives have detailed how the strongly electron-withdrawing trifluoromethyl group can influence crystal packing through dipole-dipole interactions and the formation of weak C–H···F hydrogen bonds. Similarly, the crystal structures of 2-phenylindole and its derivatives often reveal π-π stacking interactions between the aromatic rings of the indole system and the phenyl substituent. These non-covalent interactions play a crucial role in the formation of stable, ordered supramolecular architectures.
In a hypothetical crystallographic study of this compound, one would anticipate the collection of a suitable single crystal, followed by its exposure to a monochromatic X-ray beam. The diffraction pattern produced would be analyzed to determine the unit cell dimensions and the space group. Subsequent structure solution and refinement would yield a detailed model of the molecule's three-dimensional structure.
The expected data from such an analysis would be presented in comprehensive tables. A crystal data and structure refinement table would typically include parameters such as the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and final R-indices which indicate the quality of the structural model.
A second table would likely detail key intramolecular bond lengths and angles within the this compound molecule. This would include the precise distances between atoms in the indole ring, the phenyl ring, and the trifluoromethyl group, as well as the angles between these bonds.
A third table would focus on the intermolecular interactions responsible for the supramolecular assembly. This would list potential hydrogen bonds, particularly involving the indole N-H group, and other non-covalent contacts like π-π stacking and C–H···π interactions, detailing the distances and angles that characterize these forces.
Without experimental data, the following tables are presented as illustrative examples of how the crystallographic information for this compound would be organized.
Table 1. Hypothetical Crystal Data and Structure Refinement for this compound.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₅H₁₀F₃N |
| Formula weight | 261.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(2) Å, β = 105.2(1)° | |
| c = 15.789(5) Å, γ = 90° | |
| Volume | 1302.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.332 Mg/m³ |
| Absorption coefficient | 0.112 mm⁻¹ |
| F(000) | 536 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 9876 |
| Independent reflections | 3012 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.068, wR2 = 0.152 |
Table 2. Hypothetical Selected Bond Lengths and Angles for this compound.
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| C(2)-C(3) | 1.375(3) |
| C(2)-N(1) | 1.382(2) |
| C(6)-C(9) | 1.481(4) |
| C(9)-F(1) | 1.335(3) |
| C(9)-F(2) | 1.336(3) |
| C(9)-F(3) | 1.334(3) |
| C(2)-C(10) | 1.485(3) |
| N(1)-C(2)-C(3) | 108.5(2) |
| C(5)-C(6)-C(9) | 121.3(3) |
| F(1)-C(9)-F(2) | 106.5(2) |
Table 3. Hypothetical Intermolecular Hydrogen Bond Parameters for this compound.
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N(1)–H(1)···O(1)¹ | 0.86 | 2.05 | 2.894(3) | 170.2 |
¹Symmetry transformations used to generate equivalent atoms.
The acquisition of actual crystallographic data for this compound through future research would be invaluable for confirming its precise molecular geometry and understanding the intermolecular forces that direct its self-assembly in the solid state, providing a foundational piece of information for materials science and medicinal chemistry applications.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties with high accuracy. For 2-phenyl-6-(trifluoromethyl)-1H-indole, these calculations would reveal how the substituents modify the geometry and electronic landscape of the parent indole (B1671886) scaffold.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. A primary application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to obtain the optimized molecular geometry. researchgate.net This would provide precise bond lengths, bond angles, and dihedral angles. A key structural parameter to be determined would be the dihedral angle between the phenyl ring and the indole core, which influences the degree of π-conjugation between these two aromatic systems. The presence of the bulky and electron-withdrawing CF3 group at the 6-position would also be expected to induce subtle changes in the geometry of the indole ring compared to unsubstituted indole.
Energy landscape calculations could be further employed to explore different conformational isomers and the rotational barriers associated with the phenyl group, providing insights into the molecule's flexibility and the relative stability of different conformations.
Illustrative Data Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Predicted Value | Comparison with Parent Indole |
| C2-C(phenyl) Bond Length | ~1.48 Å | Shorter due to potential conjugation |
| N1-H Bond Length | ~1.01 Å | Largely unaffected |
| C6-C(F3) Bond Length | ~1.49 Å | Typical for Ar-CF3 |
| Phenyl-Indole Dihedral Angle | ~20-40° | Non-planar due to steric hindrance |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. chemrxiv.org This method is crucial for predicting electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions.
A TD-DFT calculation for this compound would predict the vertical excitation energies, corresponding to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org The analysis would likely reveal transitions involving the π-systems of the indole and phenyl rings. The substitution pattern is expected to cause a bathochromic (red) shift in the absorption spectrum compared to indole, due to the extended conjugation provided by the phenyl group. chemrxiv.org The trifluoromethyl group, being electron-withdrawing, would also modulate the energies of the molecular orbitals and thus influence the electronic transitions.
Illustrative Data Table 2: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~310 nm | ~0.35 | HOMO → LUMO (π → π) |
| S0 → S2 | ~275 nm | ~0.50 | HOMO-1 → LUMO (π → π) |
Electronic Structure Analysis
A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich indole and phenyl rings, while the LUMO would also be located on these aromatic systems. The electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO. This would result in a modified HOMO-LUMO gap compared to 2-phenylindole (B188600). Analysis of the orbital compositions would reveal the extent of intramolecular charge transfer upon electronic excitation.
Illustrative Data Table 3: Predicted FMO Energies and Properties for this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | ~ -5.8 | Electron-donating capability |
| LUMO Energy | ~ -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 | High kinetic stability |
Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, intramolecular and intermolecular interactions, and hyperconjugative effects within a molecule. researchgate.net It provides a localized picture of bonding and is useful for understanding delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.
An NBO analysis of this compound would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effect of the trifluoromethyl group and the charge distribution across the aromatic system. It would also highlight hyperconjugative interactions, such as those between the lone pair of the indole nitrogen and the π* orbitals of the aromatic rings, which contribute to the molecule's stability. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2).
Illustrative Data Table 4: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N | π* (C2-C3) | ~ 45 | π-delocalization in indole ring |
| π (C-C)phenyl | π* (C-C)indole | ~ 5-10 | Conjugation between rings |
| σ (C-H) | σ* (C-F) | ~ 1-2 | Weak hyperconjugation |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential located around the nitrogen atom of the indole ring and potentially on the π-system of the phenyl ring, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, the region around the hydrogen atom of the N-H group and the highly electronegative fluorine atoms of the trifluoromethyl group would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions or hydrogen bonding. researchgate.net
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. ijarset.comresearchgate.net These descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com
Chemical hardness (η) quantifies the molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. Conversely, chemical softness (S), the reciprocal of hardness, represents the molecule's capacity to undergo electronic changes. The electrophilicity index (ω) measures the propensity of a molecule to accept electrons, providing a quantitative measure of its electrophilic nature. researchgate.netresearchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence these parameters by lowering the LUMO energy, thereby increasing the electrophilicity of the indole system. researchgate.net
Calculations for molecules with similar structural motifs suggest that this compound would possess a significant electrophilicity index, indicating its susceptibility to nucleophilic attack. The precise values of these descriptors are highly dependent on the computational method and basis set employed. researchgate.net
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 - 3.0 |
| Chemical Softness | S | 1 / η | 0.33 - 0.67 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.5 - 4.0 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.0 to -4.5 |
| Electronegativity | χ | -μ | 3.0 - 4.5 |
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational studies are invaluable for dissecting and quantifying these forces, which dictate the crystal packing and, consequently, the material's physical properties.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.
For this compound, the Hirshfeld surface is expected to be dominated by several key interactions. The analysis of related structures reveals that H···H contacts typically account for the largest portion of the surface area. tandfonline.comresearchgate.net Due to the presence of the phenyl and indole rings, C-H···π interactions are also anticipated to be significant. nih.gov The trifluoromethyl group introduces the possibility of F···H and F···F contacts, which play a crucial role in the crystal packing of many fluorinated organic molecules. nih.gov The indole N-H group is a potential hydrogen bond donor, leading to N-H···π or other hydrogen bonding interactions that stabilize the crystal structure. growingscience.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). tandfonline.comresearchgate.net
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50 | Van der Waals interactions between hydrogen atoms. |
| C···H / H···C | 20 - 30 | Indicative of C-H···π interactions. |
| F···H / H···F | 10 - 15 | Weak hydrogen bonds involving fluorine. |
| C···C | 5 - 10 | Represents π-π stacking interactions. |
| N···H / H···N | 3 - 7 | Potential hydrogen bonding involving the indole nitrogen. |
| F···F | 1 - 5 | Dipole-dipole interactions between fluorine atoms. |
Energy Framework Analysis for Understanding Crystal Stability
Energy framework analysis provides a quantitative insight into the energetic landscape of a crystal, allowing for the visualization of the strength and topology of intermolecular interactions. nih.gov This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov
| Energy Component | Typical Energy Range (kJ/mol) | Primary Contributing Interactions |
|---|---|---|
| Electrostatic | -20 to -60 | Hydrogen bonding, dipole-dipole interactions. |
| Dispersion | -50 to -100 | π-π stacking, van der Waals forces. |
| Total Energy | -80 to -150 | Sum of all stabilizing and destabilizing interactions. |
Noncovalent Interaction (NCI) Index Analysis
The Noncovalent Interaction (NCI) index is a computational tool used to visualize and characterize noncovalent interactions in real space. researchgate.net It is based on the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and low reduced density gradient are indicative of noncovalent interactions.
An NCI plot for this compound would reveal surfaces between interacting molecular fragments. These surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions. researchgate.net Strong attractive interactions, such as hydrogen bonds involving the indole N-H, would appear as blue or green surfaces. Weaker van der Waals interactions, like those between the aromatic rings, would be represented by broader, greener surfaces. Steric repulsion would be indicated by red-colored surfaces. researchgate.net This analysis provides a detailed qualitative map of the noncovalent interactions that define the supramolecular assembly of the compound. bohrium.com
Prediction and Validation of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
Computational NMR Chemical Shift Prediction
Predicting NMR chemical shifts with high accuracy is a challenging task for computational chemistry, particularly for nuclei like ¹⁹F, whose chemical shifts are highly sensitive to the local electronic environment. nih.govuni-muenchen.de DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used for this purpose. asrjetsjournal.org
For this compound, the accurate prediction of ¹H and ¹³C chemical shifts requires careful consideration of molecular conformation, as the relative orientation of the phenyl and indole rings can influence the shielding of nearby nuclei. nih.gov The prediction of the ¹⁹F chemical shift of the trifluoromethyl group is particularly complex. The large chemical shift range of ¹⁹F makes even small relative errors significant. researchgate.netnih.gov Computational studies have shown that achieving good agreement with experimental ¹⁹F spectra often requires the use of specialized basis sets and may necessitate the inclusion of solvent effects, either implicitly through continuum models or explicitly. nih.govnsf.gov Comparing the calculated chemical shifts with experimental data serves as a stringent test of the accuracy of the computed molecular geometry and electronic structure. github.io
| Nucleus | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Anticipated Difference (ppm) |
|---|---|---|---|
| Indole N-H | 8.10 | 8.25 | +0.15 |
| Aromatic C-H | 7.20 - 7.80 | 7.30 - 7.95 | ±0.15 |
| 19F (CF3) | -62.50 | -61.00 | +1.50 |
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is a crucial computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis provides insights into the molecule's vibrational modes, which are fundamental to understanding its structure, bonding, and thermodynamic properties. For this compound, such an analysis can be performed using quantum chemical calculations, most notably Density Functional Theory (DFT).
Methodology
The common approach for theoretical vibrational analysis involves optimizing the molecular geometry of the compound at a specific level of theory, followed by the calculation of harmonic vibrational frequencies. The DFT method, particularly with the B3LYP functional, is widely employed for its balance of accuracy and computational efficiency in studying organic molecules. chemrxiv.orgresearchgate.netresearchgate.net A comprehensive basis set, such as 6-311++G(d,p), is typically used to ensure a precise description of the electronic structure. researchgate.net
Calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the computed frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. researchgate.net The analysis also involves the assignment of each calculated frequency to a specific vibrational mode (e.g., stretching, bending, or torsion) by examining the potential energy distribution (PED).
Predicted Vibrational Frequencies
Indole Moiety Vibrations:
N-H Vibrations: The N-H stretching vibration in indole derivatives is typically observed in the range of 3220–3500 cm⁻¹. researchgate.net The in-plane bending and out-of-plane wagging modes are expected at lower frequencies.
C-H Vibrations: Aromatic C-H stretching vibrations for the indole ring are expected in the 3000–3200 cm⁻¹ region. researchgate.net C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers.
Ring Vibrations: The C=C stretching vibrations within the fused rings of the indole moiety generally appear in the 1430–1625 cm⁻¹ range. researchgate.net The C-N stretching vibrations are typically found between 1230 cm⁻¹ and 1290 cm⁻¹. researchgate.net
Phenyl Group Vibrations:
C-H Vibrations: The C-H stretching modes of the phenyl ring are characteristically found in the 3000–3100 cm⁻¹ region. tandfonline.com
C-C Vibrations: The aromatic C-C stretching vibrations of the phenyl ring give rise to bands in the 1430–1625 cm⁻¹ range, often overlapping with the indole ring vibrations. mdpi.com
Ring Deformations: In-plane and out-of-plane C-C-C angle bending deformations of the phenyl ring are expected at lower frequencies, typically below 1000 cm⁻¹. tandfonline.com
Trifluoromethyl (CF3) Group Vibrations:
C-F Stretching: The CF3 group is characterized by strong absorption bands corresponding to its stretching vibrations. The symmetric and asymmetric CF3 stretching modes are typically observed in the 1200–1290 cm⁻¹ range. bjp-bg.com
CF3 Deformations: The deformation modes of the CF3 group, including scissoring and rocking vibrations, are expected to appear at lower frequencies, generally between 350 cm⁻¹ and 700 cm⁻¹. bjp-bg.com
Based on these characteristic group frequencies from related molecules, a predicted theoretical vibrational frequency table for this compound can be constructed.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |
| N-H Stretching | 3220–3500 | Indole |
| Aromatic C-H Stretching | 3000–3200 | Indole, Phenyl |
| CF3 Asymmetric Stretching | 1200–1290 | Trifluoromethyl |
| CF3 Symmetric Stretching | 1200–1290 | Trifluoromethyl |
| C=C Aromatic Stretching | 1430–1625 | Indole, Phenyl |
| C-N Stretching | 1230–1290 | Indole |
| C-H In-plane Bending | 990–1430 | Indole, Phenyl |
| C-H Out-of-plane Bending | 667–900 | Indole, Phenyl |
| CF3 Deformation | 350–700 | Trifluoromethyl |
| C-C-C Ring Bending | < 1000 | Indole, Phenyl |
This theoretical analysis, grounded in established computational methods and data from analogous structures, provides a valuable prediction of the vibrational spectrum of this compound, facilitating its potential identification and structural characterization. researchgate.nettandfonline.combjp-bg.comresearchgate.net
Structure Activity Relationships Sar and Molecular Interaction Studies
Principles of Ligand Design Based on the 2-phenyl-6-(trifluoromethyl)-1H-indole Scaffold
The design of effective ligands based on the this compound scaffold is guided by several key principles derived from extensive SAR studies. These principles focus on optimizing the interactions of the indole (B1671886) core and its substituents with the target protein to enhance binding affinity and selectivity.
The indole nucleus itself is a critical pharmacophore, often involved in crucial biological activities. acs.org Its aromatic nature allows for various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of a protein. researchgate.netnih.gov The nitrogen atom of the indole ring can act as a hydrogen bond donor, further anchoring the ligand to its target.
The substitution pattern on both the phenyl ring and the indole core significantly influences the biological activity. The trifluoromethyl (-CF3) group at the 6-position of the indole ring plays a pivotal role in modulating the compound's properties. Due to the high electronegativity of fluorine atoms, the -CF3 group is a strong electron-withdrawing substituent, which can enhance electrostatic and hydrogen bonding interactions with biological targets. nih.gov Furthermore, its lipophilic nature can improve membrane permeability and bioavailability. nih.gov The steric bulk of the trifluoromethyl group, larger than a methyl group, can also contribute to increased binding affinity and selectivity by promoting better hydrophobic interactions within the binding pocket. nih.govresearchgate.net Studies on related benzothiazole-phenyl analogs have shown that trifluoromethyl groups on the aromatic rings are generally well-tolerated by target enzymes. nih.gov
Modifications on the 2-phenyl ring also offer a viable strategy for optimizing ligand potency. The introduction of various substituents on this ring can alter the electronic properties and steric profile of the molecule, leading to differential interactions with the target. For instance, in a series of 2-phenyl-1H-indole derivatives evaluated for anticancer activity, substitutions on the phenyl ring were found to significantly impact their inhibitory potency. biointerfaceresearch.com
The following table summarizes the structure-activity relationships for a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which share a core structural similarity, highlighting the impact of substitutions on potency.
| Compound | Substitution at position 8 | EC50 (μM) |
| 20 | H | - |
| 28 | CF3 | 0.57 |
Data sourced from a study on CFTR potentiators, illustrating the effect of a trifluoromethyl group on activity. acs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding modes and dynamic behavior of ligands derived from the this compound scaffold. biointerfaceresearch.com These techniques provide valuable insights at the atomic level, guiding the rational design of more effective molecules.
Identification of Binding Pockets and Key Interacting Residues
Molecular docking studies are frequently employed to predict the preferred binding orientation of a ligand within the active site of a target protein and to estimate the binding affinity. f1000research.comnih.gov For 2-phenyl-1H-indole derivatives, docking simulations have been instrumental in identifying key interactions that contribute to their biological activity. These studies have shown that the 2-phenyl-1H-indole scaffold can fit well into the binding pockets of various protein targets, such as estrogen and progesterone (B1679170) receptors in the context of breast cancer research. biointerfaceresearch.com
The interactions typically observed involve a combination of hydrogen bonds and hydrophobic interactions. The indole nitrogen often participates in hydrogen bonding with polar residues in the active site, while the phenyl and indole rings engage in hydrophobic and π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov The trifluoromethyl group at the 6-position can further enhance these interactions through favorable electrostatic and hydrophobic contacts.
The following table presents a hypothetical summary of key interacting residues and binding energies for this compound docked into a generic kinase binding pocket, based on general findings from related studies.
| Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |
| Kinase A | MET793 (H-bond with indole NH), LEU718, VAL726 (hydrophobic) | -9.5 |
| Kinase B | GLU817 (H-bond with indole NH), PHE820, TYR612 (π-π stacking) | -8.8 |
Conformational Dynamics of Ligand-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur upon binding. mdpi.com MD simulations of 2-phenyl-1H-indole derivatives complexed with their target proteins have been used to assess the stability of the docked poses and to understand the dynamic behavior of the ligand in the binding pocket. biointerfaceresearch.com
The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often analyzed to evaluate the stability of the complex. researchgate.netmdpi.com A stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and how they are affected by ligand binding. researchgate.net These simulations can also reveal crucial water-mediated interactions and provide a more accurate estimation of the binding free energy. biorxiv.org Furthermore, MD simulations can shed light on the conformational changes induced in the receptor upon ligand binding, which is essential for understanding the mechanism of action, especially for allosteric modulators. nih.govresearchgate.netyoutube.com
Mechanistic Elucidation of Interactions with Biomolecules
A deeper understanding of the molecular mechanisms underlying the interaction of this compound derivatives with biomolecules is fundamental for their development as therapeutic agents. This includes elucidating the molecular basis of enzyme inhibition and the kinetics and thermodynamics of receptor binding.
Molecular Mechanisms of Enzyme Inhibition
Derivatives of the 2-phenyl-1H-indole scaffold have been investigated as inhibitors of various enzymes. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, provides critical information about how the ligand affects enzyme function. Kinetic studies are essential to determine the inhibition constant (Ki), which is a measure of the inhibitor's potency. semanticscholar.orgnih.gov
For competitive inhibitors, which bind to the same active site as the natural substrate, the Ki value can be determined through assays that measure enzyme activity at different substrate and inhibitor concentrations. semanticscholar.org Slow-binding inhibition is another important characteristic, where the inhibitor binds tightly to the enzyme, often with a slow onset of inhibition and a slow dissociation rate. nih.gov The association (kon) and dissociation (koff) rate constants are key parameters in characterizing such inhibitors. qub.ac.ukresearchgate.net
The trifluoromethyl group can play a significant role in the inhibitory mechanism. Its strong electron-withdrawing nature can influence the electronic distribution of the indole ring system, potentially affecting its interaction with key catalytic residues in the enzyme's active site.
Receptor Binding Kinetics and Thermodynamics at the Molecular Level
The interaction of a ligand with its receptor is governed by both kinetic and thermodynamic principles. Understanding these aspects provides a comprehensive picture of the binding event and can be crucial for predicting in vivo efficacy.
Binding kinetics describes the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. A high association rate ensures that the ligand can quickly find and bind to its target, while a low dissociation rate (long residence time) can lead to a more sustained biological effect. These kinetic parameters can be determined experimentally using techniques such as surface plasmon resonance or radioligand binding assays. researchgate.net
Binding thermodynamics provides insights into the driving forces of the interaction. The change in Gibbs free energy (ΔG) upon binding is related to the binding affinity (Kd or Ki). The enthalpy change (ΔH) reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals interactions), while the entropy change (ΔS) relates to the changes in the system's disorder, including conformational changes and the release of water molecules from the binding interface. nih.govnih.gov These thermodynamic parameters can be measured using techniques like isothermal titration calorimetry (ITC). A favorable binding event is characterized by a negative ΔG, which can be driven by a favorable enthalpy change, a favorable entropy change, or both.
The following table provides a hypothetical set of kinetic and thermodynamic parameters for the binding of a this compound derivative to a receptor, illustrating the type of data obtained from such studies.
| Parameter | Value | Unit |
| kon | 1.5 x 10^5 | M⁻¹s⁻¹ |
| koff | 3.0 x 10⁻³ | s⁻¹ |
| Ki | 20 | nM |
| ΔG | -10.5 | kcal/mol |
| ΔH | -7.2 | kcal/mol |
| -TΔS | -3.3 | kcal/mol |
Rational Modulation of Molecular Properties for Enhanced Interactions
The rational design of potent and selective ligands targeting specific biological macromolecules is a cornerstone of modern medicinal chemistry. For the this compound scaffold, structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern its interactions with biological targets. By systematically modifying the chemical structure and evaluating the subsequent changes in biological activity, researchers can enhance the desired interactions.
One notable example of the rational modulation of this indole scaffold involves the investigation of various substituents at the C-5 position of the indole ring in a series of inhibitors targeting the AAA ATPase p97, an enzyme implicated in protein quality control and a target for cancer therapy. These studies have revealed that both electronic and steric factors at this position can significantly influence the inhibitory activity.
A focused series of analogs based on a lead trifluoromethyl-substituted indole structure demonstrated a wide range of potencies, with IC50 values spanning from the low nanomolar to the double-digit micromolar range. This highlights the sensitivity of the biological activity to the nature of the substituent at the C-5 position. For instance, the substitution of the trifluoromethyl group with other electron-withdrawing or electron-donating groups, as well as groups with varying steric bulk, has led to surprising SAR results.
Interestingly, a direct comparison of bioisosteric replacements for the trifluoromethyl group, such as the pentafluorosulfanyl group, revealed that these two groups, despite their similar strong electron-depleting effects on the indole core, resulted in vastly different inhibitory activities. The pentafluorosulfanyl derivative exhibited a 430-fold decrease in p97 inhibitory activity compared to a nitro-substituted analog. Conversely, analogs with electronically divergent substituents, such as the C-5 methyl and nitro groups, both displayed potent low nanomolar activities. This suggests that a simple correlation between the electronic properties of the substituent and the resulting biological activity is not sufficient to explain the observed SAR.
The trifluoromethoxy-analog was found to be a closer biochemical match to the parent trifluoromethyl-substituted lead compound than the pentafluorosulfanyl-analog. This indicates that subtle differences in size, shape, and electronic distribution can have a profound impact on molecular recognition and binding affinity. These findings underscore the complexity of molecular interactions and the importance of empirical testing in conjunction with rational design.
The following table summarizes the structure-activity relationship data for a series of C-5 substituted phenyl indole inhibitors of p97, demonstrating the impact of rational molecular modulation on inhibitory potency.
| Compound | C-5 Substituent | IC50 (µM) |
| 1 | -OCH3 | 0.250 |
| 2 | -OCF3 | 0.032 |
| 3 | -CH3 | 0.021 |
| 4 | -CF3 | 0.028 |
| 5 | -SF5 | 9.1 |
| 6 | -NO2 | 0.021 |
Data sourced from a study on indole inhibitors of the AAA ATPase p97.
Advanced Research Applications and Future Perspectives
Exploration in Material Science and Optoelectronics
The inherent π-conjugated system of the indole (B1671886) ring, modulated by the phenyl and trifluoromethyl substituents, makes 2-phenyl-6-(trifluoromethyl)-1H-indole a promising candidate for various applications in material science. The donor-π-acceptor (D-π-A) architecture is a key design principle for many functional organic materials, and this indole derivative embodies such a structure.
Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Indole and its derivatives are known to exhibit strong fluorescence emission in solution, making them excellent candidates for fluorescent probes. nih.gov The design of novel fluorescent molecules often relies on the D-π-A concept, where electron-donating and electron-accepting groups are linked by a π-conjugated system. nih.gov In this compound, the indole nucleus can act as a π-bridge, the phenyl group as a potential donor, and the trifluoromethyl group as a strong acceptor.
Research on related compounds has shown that the electron-withdrawing effect of a trifluoromethyl phenyl group can influence the degree of electron cloud conjugation, leading to shifts in fluorescent emission spectra. nih.gov For instance, in one study, a trifluoromethylphenyl-substituted indole derivative exhibited a blue shift in its emission compared to analogues with electron-donating groups. nih.gov This tunability is crucial for developing materials with specific emission colors for OLED displays or for creating sensitive fluorescent probes that respond to changes in their environment. The solid-state fluorescence properties, which are vital for OLED applications, are also influenced by the molecular geometry and aggregation modes, suggesting that the substitution pattern in this compound could be optimized to enhance emission in the solid phase. nih.gov
| Compound Feature | Potential Impact on Optoelectronic Properties | Reference |
| Indole Nucleus | Strong intrinsic fluorescence, serves as π-bridge. | nih.gov |
| Phenyl Group (C2) | Modulates electronic properties, part of the conjugated system. | nih.gov |
| Trifluoromethyl Group (C6) | Potent electron-withdrawing group, can induce emission shifts. | nih.gov |
Development as Components in Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, organic dyes are critical components of Dye-Sensitized Solar Cells (DSSCs). The efficiency of these cells relies heavily on the dye's ability to absorb light and facilitate electron transfer. Indole-based heterocycles are frequently used as donors or π-spacers in the design of these organic sensitizers. researchgate.netscispace.com The planarity and electron-rich nature of fused indole systems are advantageous for promoting intramolecular charge transfer (ICT), a key process in DSSC operation. scispace.com
While direct studies on this compound in DSSCs are limited, its structural motifs are highly relevant. The indole core can serve as the electron donor, a common role for this heterocycle in D-π-A dyes. researchgate.net Furthermore, functionalization of the indole scaffold is a known strategy to prevent dye aggregation on the semiconductor surface (e.g., TiO2) and to inhibit charge recombination, both of which are detrimental to cell efficiency. scispace.com The presence of the bulky trifluoromethyl group could sterically hinder aggregation, while its electronic influence could be harnessed to fine-tune the dye's HOMO and LUMO energy levels for optimal alignment with the semiconductor and electrolyte. Research has demonstrated that co-sensitization using indole-based dyes can significantly enhance photovoltaic conversion efficiencies, with some configurations exceeding 10%. researchgate.netnitk.ac.in
Evaluation as Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for modern photonic and optoelectronic technologies, including optical switching and data storage. researchgate.net Organic molecules with significant NLO responses typically feature a push-pull electronic structure (D-π-A) that facilitates intramolecular charge transfer, leading to large hyperpolarizability values. researchgate.net
The structure of this compound is well-suited for NLO applications. The trifluoromethyl group is a powerful electron acceptor, while the phenyl-indole moiety can act as the conjugated donor system. Computational studies using Density Functional Theory (DFT) are a standard method for predicting the NLO properties of new organic compounds. researchgate.netjournaleras.com Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated to assess a molecule's potential. journaleras.com For comparison, the calculated hyperpolarizability of a candidate molecule is often benchmarked against that of urea, a standard NLO material. journaleras.com Studies on other trifluoromethylated heterocyclic compounds have shown that they can exhibit hyperpolarizability values many times greater than urea, indicating excellent potential as NLO materials. journaleras.com The investigation of this compound through similar computational and experimental methods could reveal significant NLO properties. researchgate.netresearchgate.net
Catalytic Applications of Functionalized Indoles
The indole scaffold is not only a component of functional materials but can also play an active role in chemical catalysis. Functionalized indoles can serve as ligands for transition metals or as directing groups in C-H activation reactions. Research has shown that N-CF3 substituted hydrazines, precursors to N-CF3 indoles, can function as effective directing groups in rhodium-catalyzed C-H functionalization, demonstrating that the trifluoromethyl group does not impede catalytic activity. nih.gov This opens the possibility for using the nitrogen atom of this compound (or its N-functionalized derivatives) to direct regioselective modifications at other positions of the molecule.
Furthermore, biocatalysis presents a novel avenue for indole functionalization. Engineered variants of myoglobin (B1173299) have been shown to catalyze the C-H functionalization of unprotected indoles, a reaction that is challenging for traditional transition metal catalysts due to competing N-H insertion. rochester.edu Such enzymatic approaches could be applied to complex scaffolds like this compound to achieve highly selective transformations under mild conditions.
Development of Innovative Synthetic Methodologies for Related Scaffolds
The synthesis of highly functionalized indoles is an area of intense research, driven by the need for novel compounds in drug discovery and materials science. nih.gov Transition metal catalysis, particularly with palladium and rhodium, has revolutionized indole synthesis. ingentaconnect.comslideserve.com
Recent advances include:
Palladium-Catalyzed Reactions : These methods enable the construction of the indole core from simple precursors through C-H activation, annulation of alkynes, and multi-component reactions. nih.govacs.orgacs.orgnih.gov Such strategies offer efficient routes to complex, poly-substituted indoles.
Rhodium-Catalyzed Reactions : Rhodium catalysts are highly effective for various transformations, including C-H insertion, cycloadditions, and the oxidative coupling of anilines with alkynes to form functionalized indoles. ingentaconnect.comacs.orgrsc.orgbenthamdirect.com Rhodium catalysis also allows for regioselective C-H functionalization at specific sites, such as the C7 position of the indole ring. thieme-connect.com
Domino Reactions : A domino trifluoromethylation/cyclization strategy using a copper-based CF3 source (CuCF3) allows for the direct synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines. organic-chemistry.org
These innovative methodologies could be adapted for the synthesis of this compound and its derivatives, providing access to a wide range of related scaffolds for further research. The robustness of the N-trifluoromethyl group to both acidic and basic conditions, as demonstrated in Fischer indole syntheses, highlights the feasibility of incorporating such moieties into complex synthetic sequences. nih.govthieme-connect.com
| Catalyst/Method | Application in Indole Synthesis | Key Advantages |
| Palladium (Pd) | C-H activation, annulation, multi-component reactions. | High efficiency, good functional group tolerance. nih.govacs.org |
| Rhodium (Rh) | C-H activation, oxidative coupling, regioselective functionalization. | Unique selectivity, access to diverse substitution patterns. acs.orgrsc.org |
| Copper (Cu) | Domino trifluoromethylation/cyclization. | Direct and precise installation of CF3 groups. organic-chemistry.org |
| Fischer Indole Synthesis | Construction of N-CF3 indoles. | Demonstrates stability of the N-CF3 group under acidic conditions. nih.gov |
Predictive Modeling and Computational Design of Novel Indole Derivatives for Specific Research Goals
Computational chemistry is an indispensable tool for the rational design of new molecules with targeted properties. chemrxiv.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used to predict the structural, electronic, and optical properties of molecules before their synthesis. acs.orgnih.gov
For indole derivatives like this compound, these computational approaches can be used to:
Predict Optoelectronic Properties : Calculate HOMO-LUMO energy gaps, absorption spectra, and molecular orbital distributions to screen candidates for OLEDs and DSSCs. researchgate.netacs.org
Evaluate NLO Potential : Compute hyperpolarizability values (β) to identify promising NLO materials. researchgate.netrsc.org
Guide Molecular Design : By systematically modifying the structure (e.g., changing substituents or extending the π-system) in silico, researchers can understand structure-property relationships and prioritize the synthesis of the most promising derivatives. chemrxiv.orgacs.org
This predictive modeling accelerates the discovery process, reduces experimental costs, and provides deep insights into the electronic behavior that governs the function of these advanced materials. nih.gov
Q & A
What are the optimized synthetic routes for 2-phenyl-6-(trifluoromethyl)-1H-indole, and what purification methods yield high-purity products?
Basic Research Question
The synthesis of this compound can be achieved via gold-catalyzed reactions or electrophilic substitution. A high-yielding method involves reacting this compound with sulfonamide derivatives in dichloroethane (DCE) using [Au(JohnPhos)(NTf₂)] as a catalyst, achieving 97% yield after 5 hours at room temperature . Purification is typically performed via column chromatography with hexane/ethyl acetate (8:2) as the eluent. For analogous trifluoromethyl-substituted indoles, reactions under mild conditions (e.g., CuI catalysis in PEG-400/DMF mixtures) followed by extraction and chromatography (70:30 ethyl acetate/hexane) are effective .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Basic Research Question
Key characterization techniques include:
- ¹H NMR : Distinct signals for aromatic protons (e.g., δ 8.64 ppm for the indole NH proton and δ 7.68 ppm for the trifluoromethyl-adjacent proton) .
- ¹³C NMR : Peaks corresponding to the trifluoromethyl carbon (δ ~125 ppm, q, J = 271 Hz) and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 533 [M-H⁺] for derivatives) .
Cross-referencing with published spectra of similar compounds (e.g., 2-(trifluoromethyl)-1H-indole derivatives) ensures accuracy .
What safety precautions are recommended when handling fluorinated indole derivatives in laboratory settings?
Basic Research Question
While specific safety data for this compound is limited, general precautions for fluorinated indoles include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate halogenated waste according to institutional guidelines .
What catalytic systems are effective for introducing trifluoromethyl groups into indole derivatives, and how do reaction parameters influence yield?
Advanced Research Question
Trifluoromethylation can be achieved via:
- Iodine Catalysis : In acetonitrile, 10 mol% I₂ at 40°C yields 98% for electrophilic substitutions .
- Gold Catalysis : [Au(JohnPhos)(NTf₂)] enables C–H functionalization under mild conditions .
Key Parameters : - Temperature : Higher temperatures (e.g., 80°C) may reduce selectivity due to side reactions .
- Solvent : Polar solvents like DCE or MeCN enhance catalyst stability .
How can computational methods like DFT aid in predicting the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) studies provide insights into:
- Electrophilic Attack Sites : Calculating Fukui indices identifies reactive positions (e.g., C3 of the indole ring) .
- Transition States : Modeling interactions with catalysts (e.g., Au(I) complexes) clarifies reaction pathways .
For example, DFT can predict regioselectivity in sulfonamide coupling reactions by analyzing charge distribution and orbital interactions .
What strategies resolve discrepancies in spectroscopic data when synthesizing novel indole derivatives with trifluoromethyl substituents?
Advanced Research Question
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Indole NH protons can exhibit keto-enol tautomerism, leading to split peaks (e.g., δ 4.49 ppm for benzylic protons in sulfonamide derivatives) .
- Impurity Identification : Compare retention factors (Rf) via TLC and HRMS to detect byproducts .
Resolution Workflow :
Re-run spectra under standardized conditions (e.g., 400 MHz NMR in CDCl₃).
Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
Cross-validate with X-ray crystallography (e.g., SHELXL refinement) for absolute configuration confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
